

Bafilomycin D structure and chemical properties

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Bafilomycin D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin D is a macrolide antibiotic belonging to the bafilomycin family, a group of secondary metabolites produced by various species of Streptomyces.[1][2] These compounds are characterized by a 16-membered lactone ring scaffold and exhibit a wide spectrum of biological activities, including antifungal, antitumor, antiparasitic, and immunosuppressant properties.[1][2] **Bafilomycin D**, like its well-studied analog Bafilomycin A1, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[3] This enzyme is crucial for the acidification of various intracellular organelles, such as lysosomes and endosomes, and is involved in a multitude of cellular processes including protein degradation, autophagy, and receptor-mediated endocytosis. This technical guide provides an in-depth overview of the structure, chemical properties, and key experimental methodologies related to **Bafilomycin D**.

Core Structure and Chemical Properties

Bafilomycin D is a complex macrolide with multiple chiral centers. Its chemical structure and properties are summarized in the tables below.



Table 1: Chemical Identifiers and Molecular Properties of

Bafilomycin D

Property	Value	Reference
IUPAC Name	(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16- [(1S,2R,3S,5E,7S,8R)-2,8- dihydroxy-1,3,7,9-tetramethyl- 4-oxo-5-decen-1-yl]-8-hydroxy- 3,15-dimethoxy-5,7,9,11- tetramethyl-oxacyclohexadeca- 3,5,11,13-tetraen-2-one	
Molecular Formula	C35H56O8	-
Molecular Weight	604.8 g/mol	-
CAS Number	98813-13-9	
Canonical SMILES	CINVALID-LINKINVALID- LINKC(C)C)=O">C@H INVALID-LINKINVALID- LINK=C/C(C)=C/INVALID- LINKINVALID-LINK INVALID-LINKC1)=O)([H]) INVALID-LINKOC">C@@HC	
InChl Key	ZKOTUWJMGBWBEO- DTOYTSOJSA-N	
Appearance	White to off-white solid/powder	-
Origin	Bacterium / Streptomyces sp.	-

Table 2: Physicochemical Properties of Bafilomycin D



Property	Value	Reference
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol. Poor water solubility.	
Storage	Store at -20°C.	_
Stability	≥ 4 years at -20°C.	_
Purity	Typically ≥98% by HPLC.	-

Biological Activity and Mechanism of Action

The primary molecular target of **Bafilomycin D** is the vacuolar H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles. By inhibiting V-ATPase, **Bafilomycin D** disrupts the acidification of these compartments, leading to a cascade of downstream cellular effects.

V-ATPase Inhibition

Bafilomycin D is a highly potent inhibitor of V-ATPase, with a reported Ki value of 20 nM for the enzyme from Neurospora crassa vacuolar membranes. It exhibits high selectivity for V-ATPases over P-type ATPases, with a Ki of 20,000 nM for the E. coli enzyme. The inhibition of V-ATPase blocks the pumping of protons into the lumen of organelles like lysosomes, preventing the maintenance of the low pH required for the activity of degradative enzymes.

Effects on Autophagy

Autophagy is a cellular process for the degradation of long-lived proteins and damaged organelles, which involves their delivery to the lysosome. **Bafilomycin D** is a well-established inhibitor of autophagy. It blocks the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes and by inhibiting the degradative capacity of the lysosome due to the lack of acidification. This leads to an accumulation of autophagosomes within the cell.

Induction of Apoptosis



In various cell types, **Bafilomycin D** has been shown to induce apoptosis, or programmed cell death. The mechanisms underlying this effect are multifaceted and can be both caspase-dependent and -independent. Inhibition of autophagy by **Bafilomycin D** can contribute to the induction of apoptosis. Furthermore, it has been reported to induce the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, triggering a caspase-independent apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Bafilomycin D**.

Isolation and Purification of Bafilomycin D from Streptomyces sp.

This protocol is based on the methods described for the isolation of bafilomycins from Streptomyces cultures.

- a. Fermentation:
- Inoculate a seed culture of a **Bafilomycin D**-producing Streptomyces strain (e.g., Streptomyces sp. YIM56209) into a suitable seed medium and incubate for 2-3 days.
- Transfer the seed culture to a large-scale fermentation medium.
- Incubate the production culture for 7-10 days with shaking.
- b. Extraction:
- Separate the mycelium from the culture broth by centrifugation or filtration.
- Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- c. Purification:



- Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
- Further purify the bafilomycin-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
- Perform final purification by semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to obtain pure **Bafilomycin D**.

V-ATPase Inhibition Assay (ATP-driven Proton Translocation Assay)

This protocol is adapted from methodologies used to assess V-ATPase activity.

- Isolate V-ATPase-rich vesicles from a suitable source (e.g., yeast vacuoles, insect midgut vesicles).
- Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).
- Add Bafilomycin D at various concentrations to the vesicle suspension and incubate for a short period.
- Initiate the proton pumping reaction by adding ATP.
- Monitor the fluorescence quenching of the pH-sensitive probe over time using a fluorometer.
 The rate of fluorescence quenching is proportional to the rate of proton translocation.
- Calculate the IC₅₀ value for **Bafilomycin D** by plotting the inhibition of proton translocation against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess cell viability.

Seed cells in a 96-well plate and allow them to adhere overnight.



- Treat the cells with various concentrations of **Bafilomycin D** for the desired duration (e.g., 24, 48, 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.

Analysis of Autophagy (Western Blot for LC3-II)

This method quantifies the conversion of LC3-I to LC3-II, a marker of autophagosome formation.

- Treat cells with **Bafilomycin D** at the desired concentration and for the appropriate time.
- Lyse the cells in RIPA buffer and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody against LC3.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio. An
 increase in this ratio indicates an accumulation of autophagosomes.

Signaling Pathways and Visualizations

Bafilomycin D exerts its biological effects by modulating complex cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by **Bafilomycin D**.

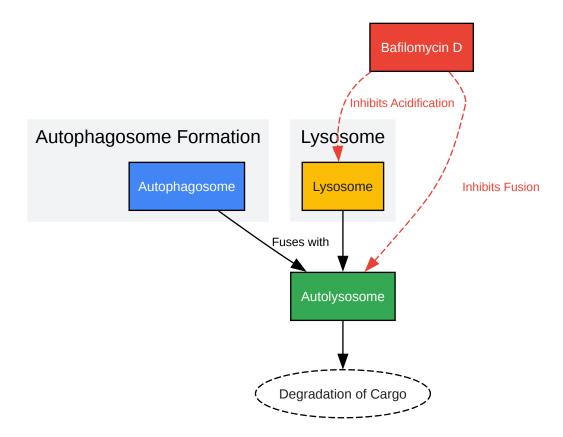




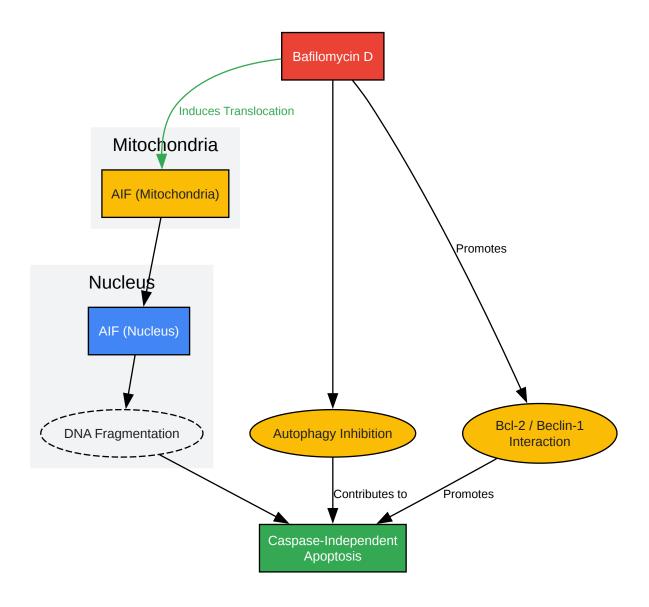
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Bafilomycin D inhibits V-ATPase, preventing organelle acidification.









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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]



- 3. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
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